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Abstract
This technical guide provides a comprehensive overview of the structural analysis of 5-
(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in pharmaceutical

synthesis. Due to the limited availability of specific experimental data for the title compound in

public databases, this guide synthesizes information from closely related analogs and

theoretical predictions to offer a robust analytical framework. It includes detailed methodologies

for potential synthesis and characterization, quantitative data presented in structured tables,

and logical workflows visualized with Graphviz diagrams. This document is intended to serve

as a valuable resource for researchers engaged in the synthesis, characterization, and

application of pyridine-based compounds in drug discovery and development.

Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide is a heterocyclic organic compound of

significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature,

featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block

for the synthesis of a wide array of more complex molecules, including active pharmaceutical
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ingredients (APIs). The hydrobromide salt form often enhances the stability and handling

properties of the parent molecule.

A thorough understanding of the three-dimensional structure, spectroscopic properties, and

potential synthetic pathways of this compound is crucial for its effective utilization in research

and development. This guide aims to provide a detailed structural and analytical perspective,

addressing the current information gap by leveraging data from analogous structures and

established analytical techniques.

Physicochemical Properties
A summary of the key physicochemical properties of 5-(Bromomethyl)-2-methylpyridine
hydrobromide is presented in Table 1. These values are primarily computed and sourced from

publicly available chemical databases.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide

Property Value Source

Molecular Formula C₇H₉Br₂N PubChem CID: 22145605[1]

Molecular Weight 266.96 g/mol PubChem CID: 22145605[1]

IUPAC Name
5-(bromomethyl)-2-

methylpyridine;hydrobromide
PubChem CID: 22145605[1]

CAS Number 718608-10-7 PubChem CID: 22145605[1]

Canonical SMILES CC1=NC=C(C=C1)CBr.Br PubChem CID: 22145605[1]

InChI Key
HEDJZTHUYQRPRW-

UHFFFAOYSA-N
PubChem CID: 22145605[1]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 5-(Bromomethyl)-2-
methylpyridine hydrobromide is not readily available in the cited literature, a plausible

synthetic route can be devised based on established bromination reactions of methylpyridines.

The following protocol is a representative example.
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Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 2,5-lutidine (2,5-

dimethylpyridine), as illustrated in the workflow diagram below.

2,5-Lutidine

Radical Bromination
(NBS, AIBN, CCl4, reflux)

Step 1

5-(Bromomethyl)-2-methylpyridine

Acidification
(HBr in Acetic Acid)

Step 2

5-(Bromomethyl)-2-methylpyridine
hydrobromide

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-(Bromomethyl)-2-methylpyridine
hydrobromide.

Experimental Protocol
Materials:

2,5-Lutidine

N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄), anhydrous

Hydrobromic acid (48% in acetic acid)

Diethyl ether, anhydrous

Sodium bicarbonate (NaHCO₃), saturated solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyridine

To a solution of 2,5-lutidine (1 equivalent) in anhydrous carbon tetrachloride, add N-

bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.

Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until thin-

layer chromatography (TLC) indicates the consumption of the starting material.

Cool the reaction mixture to room temperature and filter to remove the succinimide

byproduct.

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield 5-(bromomethyl)-2-methylpyridine as a free base.

Step 2: Formation of the Hydrobromide Salt

Dissolve the purified 5-(bromomethyl)-2-methylpyridine in a minimal amount of anhydrous

diethyl ether.
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Slowly add a solution of hydrobromic acid in acetic acid (1.1 equivalents) dropwise with

stirring.

A precipitate should form upon addition. Continue stirring for 30 minutes at room

temperature.

Collect the solid product by vacuum filtration.

Wash the solid with cold, anhydrous diethyl ether.

Dry the product under vacuum to yield 5-(Bromomethyl)-2-methylpyridine hydrobromide.

Structural Analysis
Crystallographic Analysis
As of the date of this publication, no single-crystal X-ray diffraction data for 5-
(Bromomethyl)-2-methylpyridine hydrobromide is available in the Cambridge

Crystallographic Data Centre (CCDC) or other public databases.

For illustrative purposes, the crystallographic data for a related compound, 5-bromo-2-methyl-

pyridine N-oxide, is presented in Table 2. This data provides insight into the types of

intermolecular interactions that can be expected in crystalline pyridine derivatives. In the crystal

structure of 5-bromo-2-methyl-pyridine N-oxide, molecules are linked by C-H···O hydrogen

bonds to form centrosymmetric dimers.

Table 2: Illustrative Crystallographic Data for 5-Bromo-2-methyl-pyridine N-oxide
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 7.3060 (15)

b (Å) 11.351 (2)

c (Å) 8.4950 (17)

β (°) 111.01 (3)

Volume (Å³) 657.7 (3)

Z 4

Data sourced from Acta Crystallographica Section E, 2008, 64, o1060.[2]

Spectroscopic Analysis
Experimental ¹H and ¹³C NMR spectra for 5-(Bromomethyl)-2-methylpyridine hydrobromide
are not available in the reviewed literature. However, predicted chemical shifts and the analysis

of spectra from analogous compounds can provide valuable insights.

Expected ¹H NMR Spectral Features:

A singlet corresponding to the methyl protons (-CH₃) in the range of δ 2.4-2.6 ppm.

A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.7 ppm.

A set of signals for the three aromatic protons on the pyridine ring, likely in the range of δ

7.0-8.5 ppm. The protonation of the pyridine nitrogen will lead to a downfield shift of these

protons compared to the free base.

Expected ¹³C NMR Spectral Features:

A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.

A signal for the bromomethyl carbon (-CH₂Br) in the range of δ 30-35 ppm.
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Signals for the five pyridine ring carbons, with the carbon atoms adjacent to the nitrogen

atom appearing at the most downfield shifts.

For comparison, the reported ¹H NMR data for the related compound 5-bromo-2-methylpyridine

in CDCl₃ is presented in Table 3.

Table 3: ¹H NMR Data for 5-Bromo-2-methylpyridine

Proton
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

-CH₃ 2.51 s -

H-6 8.55 d 2.3

H-4 7.68 dd 8.3, 2.5

H-3 7.05 d 8.3

Data sourced from a patent (EP1422218).[3]

A detailed experimental FTIR spectrum with vibrational mode assignments for 5-
(Bromomethyl)-2-methylpyridine hydrobromide is not currently available. A theoretical

vibrational analysis would be required for definitive assignments. However, characteristic

absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands for 5-(Bromomethyl)-2-methylpyridine
hydrobromide
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Wavenumber (cm⁻¹) Vibration Mode

3100-3000 C-H stretching (aromatic)

3000-2850 C-H stretching (aliphatic)

1600-1450 C=C and C=N stretching (pyridine ring)

1450-1350 C-H bending (aliphatic)

1250-1000 C-N stretching

700-600 C-Br stretching

The presence of the hydrobromide salt would also be expected to give rise to a broad

absorption band in the region of 2500-2300 cm⁻¹ corresponding to the N⁺-H stretching

vibration.

Experimental mass spectrometry data for 5-(Bromomethyl)-2-methylpyridine hydrobromide
is not available. The expected mass spectrum would show a molecular ion peak for the free

base, 5-(bromomethyl)-2-methylpyridine, due to the loss of HBr. The isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks of

nearly equal intensity for all bromine-containing fragments.

Predicted Fragmentation Pathway:

[C7H8BrN]+•
(Molecular Ion of Free Base)

Loss of •Br Loss of HBr

[C7H8N]+
(Pyridinium ion)

[C7H7N]+•
(Vinylpyridine ion)

Click to download full resolution via product page
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Caption: A simplified predicted fragmentation pathway for 5-(bromomethyl)-2-methylpyridine.

Conclusion
This technical guide has provided a detailed, albeit partially theoretical, structural analysis of 5-
(Bromomethyl)-2-methylpyridine hydrobromide. While a comprehensive experimental

dataset for this specific compound is not yet publicly available, this guide serves as a

foundational resource by presenting predicted data, methodologies based on established

chemical principles, and comparative data from closely related compounds. The information

and workflows presented herein are intended to aid researchers in the synthesis,

characterization, and application of this and similar pyridine derivatives in the pursuit of new

therapeutic agents. Further experimental work is warranted to validate the predicted structural

and spectroscopic properties of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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